Lipophilicity (XLogP3) Control: The 3-Methyl Group Shifts the Target Compound into an Optimal Range for Passive Permeability Compared to the Des-Methyl Analog
The target compound exhibits a computed XLogP3 of -0.1, compared to -0.5 for the des-methyl analog 1-(pyrimidin-2-ylmethyl)-1H-pyrazol-4-amine. This represents a +0.4 log unit increase attributable solely to the 3-methyl substituent, shifting lipophilicity from a suboptimal negative range (associated with poor passive membrane permeability) toward the preferred range of 0–3 for orally bioavailable drugs [1][2]. By contrast, direct-attachment analogs lacking the methylene linker (3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-4-amine and its 4-pyrimidinyl regioisomer) both have XLogP3 = 0.2, while the bulkier 3,5-dimethyl analog reaches XLogP3 = 0.3—values that may increase non-specific protein binding and reduce aqueous solubility [3].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = -0.1 (3-methyl, methylene-linked) |
| Comparator Or Baseline | Comparator 1 (des-methyl): XLogP3 = -0.5; Comparator 2 (direct-attachment 2-pyrimidinyl): XLogP3 = 0.2; Comparator 3 (4-pyrimidinyl regioisomer): XLogP3 = 0.2; Comparator 4 (3,5-dimethyl): XLogP3 = 0.3 |
| Quantified Difference | ΔXLogP3 = +0.4 vs. des-methyl; ΔXLogP3 = -0.3 vs. direct-attachment analogs; ΔXLogP3 = -0.4 vs. 3,5-dimethyl analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025.09.15 release); all values derived from identical computational method enabling direct comparison across compounds [1][2][3]. |
Why This Matters
A -0.1 XLogP3 positions this compound closer to the lipophilicity efficiency (LipE) sweet spot for fragment-based lead discovery, whereas the des-methyl analog at -0.5 is excessively polar for passive membrane transit and the direct-attachment analogs at +0.2 to +0.3 risk promiscuous binding.
- [1] PubChem CID 118365680. 3-Methyl-1-(pyrimidin-2-ylmethyl)-1H-pyrazol-4-amine. Computed Properties: XLogP3-AA = -0.1. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1393101-44-4 View Source
- [2] PubChem CID 62700110. 1-(Pyrimidin-2-ylmethyl)-1H-pyrazol-4-amine. Computed Properties: XLogP3-AA = -0.5. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1339145-54-8 View Source
- [3] PubChem CIDs 83222411, 172992349, and 62700111. Computed XLogP3-AA values: 0.2 (3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-4-amine), 0.2 (3-methyl-1-(pyrimidin-4-yl)-1H-pyrazol-4-amine), 0.3 (3,5-dimethyl-1-(pyrimidin-2-ylmethyl)-1H-pyrazol-4-amine). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/ View Source
